molecular formula C15H13NO4 B2608388 4-[(4-Methoxybenzoyl)amino]benzoic acid CAS No. 28547-12-8

4-[(4-Methoxybenzoyl)amino]benzoic acid

Cat. No.: B2608388
CAS No.: 28547-12-8
M. Wt: 271.272
InChI Key: BZKIIAKIAMJABI-UHFFFAOYSA-N
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Description

“4-[(4-Methoxybenzoyl)amino]benzoic acid” is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 . It is a derivative of benzoic acid, which is characterized by the presence of a methoxybenzoyl group and an amino group attached to the benzoic acid core .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H13NO4/c1-20-13-8-4-10(5-9-13)14(17)16-12-6-2-11(3-7-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) . This indicates that the molecule consists of a benzoic acid core with a methoxybenzoyl group and an amino group attached to it .


Physical and Chemical Properties Analysis

The predicted melting point of “this compound” is 205.39°C, and its predicted boiling point is approximately 399.2°C at 760 mmHg . The compound is predicted to have a density of approximately 1.3 g/cm³ . The refractive index is predicted to be 1.65 at 20°C .

Scientific Research Applications

Toxicity Assessment

Benzoic acid derivatives, including 4-methoxybenzoic acid, are widely used in chemical production. Studies on their toxicity reveal that 4-methoxybenzoic acid is classified as low hazard. However, subchronic oral intake can lead to disorders predominantly affecting the hepatorenal system, with the most pronounced organotoxic effect manifested by chlorine-containing derivatives like 4-chlorobenzoic acid (Gorokhova et al., 2020).

Chemical Synthesis and Characterization

4-methoxybenzoic acid and its derivatives serve as dopants for polyaniline. They are mixed with polyaniline in a common solvent, such as 1-methyl-2-pyrrolidone, to enhance its conductivity. The properties of these doped materials are extensively studied using various spectroscopic and analytical techniques, indicating significant conductivity improvements (Amarnath & Palaniappan, 2005).

Applications in Chromatography

Derivatives of benzoic acid, including 4-methoxybenzoic acid derivatives, are used as derivatization reagents for hydroxyl and amino compounds in chromatography. They provide stable and strongly fluorescent derivatives, improving the detection and analysis of various substances (Tsuruta & Kohashi, 1987).

Role in Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid, an important derivative, is used as a building block for pseudopeptide synthesis and as a scaffold in combinatorial chemistry. It offers distinct functionalities that are vital in the synthesis of complex molecules and peptidomimetics (Pascal et al., 2000).

Interaction with Enzymes

Studies on 4-methoxybenzoate monooxygenase from Pseudomonas putida illustrate how substrates like 4-methoxybenzoic acid derivatives interact with enzyme systems. These interactions are crucial for understanding the biotransformation and metabolic pathways of such compounds (Bernhardt et al., 1973).

Pharmaceutical Applications

Certain benzoic acid derivatives, including those related to 4-methoxybenzoic acid, are studied for potential pharmaceutical applications. For instance, Schiff base ligands synthesized from benzoic acid derivatives show antimicrobial, antiviral, and antitumor activities. These studies often involve the synthesis, characterization, and biological evaluation of these compounds to explore their therapeutic potential (Akbar, 2018).

Safety and Hazards

“4-[(4-Methoxybenzoyl)amino]benzoic acid” is classified as an irritant . It is recommended to avoid breathing in the dust, and to avoid contact with the skin, eyes, and clothing . In case of contact, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

4-[(4-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-8-4-10(5-9-13)14(17)16-12-6-2-11(3-7-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKIIAKIAMJABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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